molecular formula C10H11N5O5S2 B2848303 N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine CAS No. 637326-62-6

N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine

Cat. No.: B2848303
CAS No.: 637326-62-6
M. Wt: 345.35
InChI Key: MMDMOGHNZUGBGV-UHFFFAOYSA-N
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Description

The compound N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine is a structurally complex thiazolidinone derivative featuring a hydrazinylidene linker and an acetylated glycine moiety. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

2-[[2-[(2Z)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O5S2/c16-5(11-2-7(18)19)1-4-8(20)13-10(22-4)15-14-9-12-6(17)3-21-9/h4H,1-3H2,(H,11,16)(H,18,19)(H,12,14,17)(H,13,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDMOGHNZUGBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\N=C/2\NC(=O)C(S2)CC(=O)NCC(=O)O)/S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine is a compound belonging to the thiazolidinone class, known for its diverse biological activities including antimicrobial, antidiabetic, and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

Chemical Structure

The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The thiazolidinone ring system is particularly significant in mediating various pharmacological effects.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a series of compounds similar to N-acetylglycine have shown potent activity against various bacterial and fungal strains.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

The best antimicrobial activity was noted for compound 4d, indicating the potential of thiazolidinone derivatives in treating infections caused by resistant strains .

2. Antidiabetic Properties

Thiazolidinones have been recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. The mechanism involves enhancing insulin action and reducing blood glucose levels.

Key Findings:

  • Compounds exhibiting PPARγ agonistic activity showed promising results in lowering blood glucose levels in diabetic models.
  • Studies indicate that thiazolidinone derivatives can improve insulin resistance and exhibit hypoglycemic effects .

3. Anticancer Activity

Thiazolidinones have also been evaluated for their anticancer potential. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies:

  • In vitro studies have shown that certain thiazolidinone derivatives can inhibit the growth of cancer cell lines such as breast and colon cancer cells.
  • Mechanistic studies suggest that these compounds may act by inhibiting specific enzymes involved in tumor progression .

The biological activities of N-acetylglycine derivatives are attributed to several mechanisms:

  • Enzyme Inhibition: Many thiazolidinones function as enzyme inhibitors, affecting pathways critical to microbial survival and cancer cell proliferation.
  • Receptor Activation: Activation of PPARs leads to improved metabolic profiles in diabetic models.

Scientific Research Applications

Key Properties

  • Pharmacological Activity : Thiazolidinones have been reported to possess:
    • Antimicrobial properties against bacteria and fungi.
    • Antitumor activity through various mechanisms, including apoptosis induction.
    • Anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Synthetic Versatility : The synthesis of thiazolidinones can be achieved through various methods such as:
    • Knoevenagel Condensation : This method involves the reaction of thiazolidinone cores with aldehydes or ketones to form derivatives with enhanced biological activity .
    • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to complex structures with potential pharmacological benefits.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine, as promising antifungal agents. A study demonstrated that derivatives based on 4-thiazolidinones exhibited potent activity against various strains of phytopathogenic fungi . Specifically, compounds derived from 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides showed effective fungicidal properties with EC50 values in low microgram ranges against pathogens like Alternaria solani.

Antitumor Activity

Thiazolidinone derivatives have also been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. The presence of specific substituents at the C5 position has been shown to enhance their selectivity and potency against tumor cells .

Mechanistic Studies

Mechanistic studies have revealed that thiazolidinones can interact with cellular targets such as proteins involved in apoptosis and cell cycle regulation. The electrophilic nature of these compounds allows them to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered cellular functions .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several thiazolidinone derivatives using a one-pot reaction approach. The synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited significant antibacterial activity with an MIC value lower than that of standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazolidinone derivatives. By modifying substituents at different positions on the thiazolidinone ring, researchers identified key structural features that enhance biological activity. For instance, introducing electron-withdrawing groups at specific positions improved antitumor efficacy while maintaining low toxicity profiles .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several thiazolidinone derivatives reported in the literature. Key analogues include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Reference
N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine Thiazolidinone + hydrazinylidene + glycine Acetyl glycine at position 5; dual thiazolidinone rings C₁₁H₁₀N₄O₅S₂ 366.36 Target
(Z)-Methyl 2-((Z)-4-oxo-2-((E)-(2-oxoacenaphthylen-1-(2H)-ylidene)hydrazono)thiazolidin-5-ylidene)acetate Thiazolidinone + acenaphthylene Methyl ester at position 5; acenaphthylene substituent C₁₈H₁₃N₃O₃S 363.38
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Thiazolidinone + arylidene Benzyloxy-methoxybenzylidene at position 5; thioxo group at position 2 C₂₀H₁₇NO₆S₂ 455.48
2-((E)-2-(((E)-4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide Thiazolidinone + hydrazinylidene 4-Methoxyphenylacetamide at position 5; hydroxy-methoxybenzylidene substituent C₂₀H₂₀N₄O₅S 428.46

Key Observations :

  • The target compound is unique in its dual thiazolidinone rings and acetyl glycine substitution, distinguishing it from analogues with arylidene or acenaphthylene groups.

Key Observations :

  • The target compound likely requires a multi-step synthesis, starting with glycine acylation followed by cyclization with mercaptoacetic acid.
  • Yields for thiazolidinone derivatives vary widely (24–76%), influenced by substituent complexity and reaction conditions.

Pharmacological Activities

While specific data for the target compound are unavailable, structurally related compounds exhibit notable bioactivities:

Compound Class Activity Model/Mechanism Reference
Thiazolidin-4-one derivatives Antihyperglycemic Sucrose-loaded model (SLM) in rats
4-Thiazolidinones Dual inhibitors (COX/LOX) In vitro enzyme inhibition assays
Arylidene-thiazolidinones Antioxidant, antimicrobial DPPH scavenging; bacterial strain inhibition

Key Observations :

  • Thiazolidinones with hydrazinylidene linkers (e.g., ) show promise in diabetes management due to PPAR-γ agonism.

Physicochemical Properties

Comparative spectral and analytical

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, ppm) Reference
Target compound Not reported ~1700 (thiazolidinone) δ 8.2 (hydrazinylidene NH)
{5-[(4-Benzyloxy-3-methoxyphenyl)...} 277–280 1680 (thioxo C=S) δ 7.8 (arylidene CH)
(Z)-Methyl 2-((Z)-4-oxo-2-((E)... Not reported 1720 (ester C=O) δ 3.7 (OCH₃)

Key Observations :

  • The thioxo group (C=S) in ’s compound results in distinct IR absorption (~1680 cm⁻¹) compared to the target’s carbonyl groups.
  • ¹H NMR signals for hydrazinylidene protons (δ 8.0–8.5 ppm) are consistent across analogues.

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